4-Bromo-3-ethoxythiophene-2-carboxylic acid
Description
4-Bromo-3-ethoxythiophene-2-carboxylic acid is a brominated thiophene derivative featuring a carboxylic acid group at the 2-position, an ethoxy substituent at the 3-position, and a bromine atom at the 4-position of the aromatic thiophene ring. This compound’s structure renders it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxy group modulates electronic and steric properties. The carboxylic acid moiety enhances solubility in polar solvents and enables further functionalization via esterification or amidation.
While direct data for this compound are absent in the provided evidence, its structural analogues (Table 1) offer insights into substituent effects on physicochemical and reactivity profiles.
Properties
Molecular Formula |
C7H7BrO3S |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
4-bromo-3-ethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO3S/c1-2-11-5-4(8)3-12-6(5)7(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
WPJUTFIGWSVYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of 4-bromo-3-ethoxythiophene-2-carboxylic acid involves several steps. One common synthetic route starts with the reaction of 3-ethoxythiophene with bromine to introduce the bromine substituent. The resulting 3-bromo-3-ethoxythiophene can then undergo carboxylation using carbon dioxide and a suitable base (such as potassium hydroxide) to yield the desired carboxylic acid product.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in research laboratories or small-scale settings. The availability of commercial quantities may be limited due to its specialized nature.
Chemical Reactions Analysis
4-Bromo-3-ethoxythiophene-2-carboxylic acid can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo substitution reactions with nucleophiles (e.g., amines, alcohols) to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene-2-carboxylic acid or reduced to the corresponding tetrahydrothiophene derivative.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Scientific Research Applications
Chemical Synthesis
The synthesis of 4-bromo-3-ethoxythiophene-2-carboxylic acid typically involves several methodologies that highlight its versatility as a building block in organic synthesis.
- Regio-specific Synthesis : A notable method involves a multi-step synthesis starting from 3-methylthiophene derivatives, utilizing Ullmann coupling reactions and subsequent functional group transformations to yield the desired thiophene carboxylic acid .
- Substitution Reactions : The compound can undergo various substitution reactions due to the presence of the bromine atom. This allows for the introduction of different nucleophiles, making it a valuable intermediate in the synthesis of more complex molecules.
4-Bromo-3-ethoxythiophene-2-carboxylic acid exhibits various biological activities that make it an attractive candidate for pharmaceutical research:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Activity : In vitro studies on human leukemia cell lines showed that this compound can significantly reduce cell viability and induce apoptosis, with reported IC50 values indicating strong anticancer properties .
| Study Focus | Findings |
|---|---|
| Antibacterial Efficacy | Significant activity against resistant strains, suggesting potential for new antibiotic development. |
| Anticancer Research | Induced apoptosis in leukemia cells with low IC50 values, highlighting its potential in cancer therapy. |
Industrial Applications
Beyond its synthetic and biological applications, 4-bromo-3-ethoxythiophene-2-carboxylic acid has implications in industrial processes:
- Material Science : Its unique chemical properties make it suitable for developing new materials, particularly in organic electronics and polymers.
- Chemical Processes : The compound can serve as a precursor for synthesizing dyes and pigments due to its thiophene structure, which is known for contributing to color stability and intensity .
Mechanism of Action
The specific mechanism of action for 4-bromo-3-ethoxythiophene-2-carboxylic acid depends on its derivatives and applications. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Physicochemical Properties of 4-Bromo-3-ethoxythiophene-2-carboxylic Acid and Analogues
Substituent Effects on Physicochemical Properties
Electronic Effects
- Electron-Withdrawing Groups (EWGs): Bromine (4-position) and chlorine (3-position, as in ) increase acidity by stabilizing the deprotonated carboxylate via inductive effects. The pKa of 4-bromo-3-chlorothiophene-2-carboxylic acid (3.08) is lower than typical carboxylic acids (~4.7), reflecting strong EWG influence.
Steric and Solubility Effects
Structural-Activity Relationships (SAR)
- Bioactivity: Analogues with halogen and carboxylic acid groups (e.g., ) are prevalent in drug discovery. For instance, 4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid’s bifunctional structure may mimic natural ligands in enzyme binding .
- Thermal Stability: Predicted boiling points (e.g., 346.7°C for the chloro analogue ) suggest stability under high-temperature reactions, critical for industrial processes.
Biological Activity
4-Bromo-3-ethoxythiophene-2-carboxylic acid is a derivative of thiophene, a five-membered aromatic ring containing sulfur, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-Bromo-3-ethoxythiophene-2-carboxylic acid includes:
- A bromine atom at the 4-position.
- An ethoxy group at the 3-position.
- A carboxylic acid functionality at the 2-position.
The molecular formula is with a molecular weight of approximately 265.12 g/mol. This unique structure contributes to its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that thiophene derivatives, including 4-Bromo-3-ethoxythiophene-2-carboxylic acid, may modulate biological processes through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Protein Interaction : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, which may influence protein function and signaling pathways.
- Antimicrobial Activity : Some derivatives of thiophene have shown promise as antimicrobial agents against various pathogens, suggesting that 4-Bromo-3-ethoxythiophene-2-carboxylic acid might exhibit similar properties .
Anticancer Potential
A study investigated the cytotoxic effects of thiophene derivatives on cancer cell lines. Results indicated that compounds with similar structures to 4-Bromo-3-ethoxythiophene-2-carboxylic acid exhibited significant inhibition of cell proliferation in breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Efficacy
Research into the antimicrobial properties of thiophene derivatives revealed that compounds related to 4-Bromo-3-ethoxythiophene-2-carboxylic acid demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the importance of the ethoxy group in enhancing antibacterial activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Bromo-3-ethoxythiophene-2-carboxylic acid, a comparison with structurally similar compounds is essential.
The presence of both bromine and ethoxy substituents in 4-Bromo-3-ethoxythiophene-2-carboxylic acid may enhance its reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the common synthetic strategies for preparing 4-Bromo-3-ethoxythiophene-2-carboxylic acid, and how do substituent positions influence reaction outcomes?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene ring. First, ethoxy groups are introduced via nucleophilic substitution or Ullmann-type coupling, leveraging the directing effects of existing substituents. Bromination is then performed using electrophilic agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–25°C) to target the 4-position . The carboxylic acid group is often introduced via oxidation of a methyl or hydroxymethyl precursor using KMnO₄ or CrO₃ in acidic media . Regioselectivity challenges arise due to competing electronic effects: the ethoxy group (electron-donating) directs bromination to the para position, while the carboxylic acid (electron-withdrawing) deactivates the ring. Optimizing stoichiometry and reaction temperature minimizes byproducts .
Q. Which analytical techniques are critical for confirming the structure and purity of 4-Bromo-3-ethoxythiophene-2-carboxylic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while the thiophene ring protons show distinct splitting patterns based on bromine and ethoxy proximity .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves structural ambiguities, confirming bond angles and lattice parameters. Related bromothiophene derivatives exhibit monoclinic crystal systems (e.g., P2₁/c space group) with typical β angles of 93–95° .
- HPLC/GC-MS : Purity (>95%) is validated using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization, comparing retention times to standards .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity and stability in brominated ethoxythiophene derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For 4-Bromo-3-ethoxythiophene-2-carboxylic acid, the LUMO is localized on the bromine-adjacent carbon, favoring electrophilic attacks. Thermodynamic stability is assessed via Gibbs free energy comparisons of intermediates. Studies on similar structures (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) show that steric hindrance from the ethoxy group increases activation energy for unwanted side reactions .
Q. What strategies mitigate decomposition of 4-Bromo-3-ethoxythiophene-2-carboxylic acid during long-term storage or under reaction conditions?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent photolytic debromination and oxidation. Purity >97% reduces catalytic decomposition pathways .
- Reaction Conditions : Avoid strong bases (risk of esterification or decarboxylation) and high temperatures (>100°C). In cross-coupling reactions (e.g., Suzuki), use Pd(PPh₃)₄ at 60–80°C in THF/water mixtures to preserve the carboxylic acid moiety .
Q. How do electronic effects of substituents influence further functionalization (e.g., cross-coupling) of the thiophene ring?
- Methodological Answer : The ethoxy group (electron-donating) activates the ring for electrophilic substitution but deactivates it toward nucleophilic attacks. Conversely, the carboxylic acid (electron-withdrawing) reduces electron density, making the ring less reactive toward electrophiles. In Pd-catalyzed cross-coupling, the bromine at C4 undergoes selective substitution. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at C4, while C2 remains inert due to steric and electronic shielding by the carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
